(4-Cyclopropyl-3-fluorophenyl)boronic acid
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Overview
Description
(4-Cyclopropyl-3-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a cyclopropyl group at the 4-position and a fluorine atom at the 3-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (4-Cyclopropyl-3-fluorophenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, the reaction of a Grignard reagent derived from 4-cyclopropyl-3-fluorophenyl bromide with trimethyl borate, followed by hydrolysis, can yield the desired boronic acid. The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (4-Cyclopropyl-3-fluorophenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a proton source, to yield the corresponding hydrocarbon.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Proton sources such as acids or water can be used under mild conditions.
Major Products Formed:
Suzuki-Miyaura Coupling: The major product is a biaryl or a substituted alkene, depending on the coupling partner.
Protodeboronation: The major product is the corresponding hydrocarbon.
Scientific Research Applications
(4-Cyclopropyl-3-fluorophenyl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Cyclopropyl-3-fluorophenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, replacing the halide.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
3-Fluorophenylboronic acid: Similar structure but lacks the cyclopropyl group.
4-Fluorophenylboronic acid: Similar structure but lacks the cyclopropyl group and has the fluorine atom at the 4-position.
3-Chloro-4-fluorophenylboronic acid: Similar structure but has a chlorine atom instead of a cyclopropyl group.
Uniqueness: (4-Cyclopropyl-3-fluorophenyl)boronic acid is unique due to the presence of both a cyclopropyl group and a fluorine atom on the phenyl ring. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of complex molecules.
Properties
Molecular Formula |
C9H10BFO2 |
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Molecular Weight |
179.99 g/mol |
IUPAC Name |
(4-cyclopropyl-3-fluorophenyl)boronic acid |
InChI |
InChI=1S/C9H10BFO2/c11-9-5-7(10(12)13)3-4-8(9)6-1-2-6/h3-6,12-13H,1-2H2 |
InChI Key |
GQXRBZMOXZCENI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C2CC2)F)(O)O |
Origin of Product |
United States |
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